molecular formula C20H23ClN2O4 B14035849 1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride

1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride

Cat. No.: B14035849
M. Wt: 390.9 g/mol
InChI Key: ROTHTYAVBRGPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a phenylmethoxycarbonyl group, and a piperazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Addition of the Phenylmethoxycarbonyl Group: This step involves the reaction of the piperazine derivative with phenylmethoxycarbonyl chloride under basic conditions.

    Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylmethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-phenylpiperazine: Lacks the methoxycarbonyl and carboxylic acid groups.

    4-phenylmethoxycarbonylpiperazine: Lacks the benzyl group.

    1-benzylpiperazine-2-carboxylic acid: Lacks the phenylmethoxycarbonyl group.

Uniqueness

1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical pathways.

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

1-benzyl-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H22N2O4.ClH/c23-19(24)18-14-22(20(25)26-15-17-9-5-2-6-10-17)12-11-21(18)13-16-7-3-1-4-8-16;/h1-10,18H,11-15H2,(H,23,24);1H

InChI Key

ROTHTYAVBRGPHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.